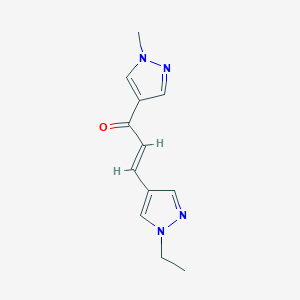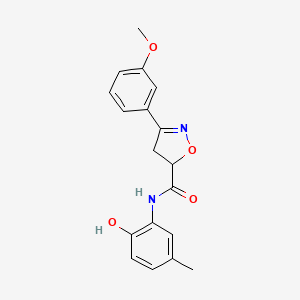![molecular formula C21H26N2O2 B4583865 ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B4583865.png)
ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that may include the formation of piperidine derivatives through reactions such as esterification, hydrogenation, and the Gewald reaction. For instance, ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate can be synthesized from 1-methyl-2,6-diphenylpiperidin-4-one using ethyl cynoacetate and sulfur in the presence of morpholine, showcasing the complexity of synthesis routes for such compounds (Zeng Guo-ping, 2008).
Molecular Structure Analysis
The molecular structure of related piperidine derivatives has been extensively studied, revealing intricate details about their conformation and stability. For example, the crystal structures of certain derivatives demonstrate the importance of dihedral angles and hydrogen bonding in stabilizing the molecular conformation (B. Raghuvarman et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate derivatives can lead to a variety of products, influenced by factors such as the presence of catalysts and the nature of the substituents. The aminolysis of X-substituted phenyl diphenylphosphinates, for example, showcases the effect of amine nature on reactivity and highlights the concerted mechanism of these reactions (I. Um et al., 2009).
Physical Properties Analysis
The physical properties of ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The polymorphic forms of certain compounds, resulting from different crystallization conditions, highlight the diversity in physical properties and their dependence on molecular structure (Robin A Weatherhead-Kloster et al., 2005).
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate is explored in various scientific research contexts, particularly in chemical synthesis and medicinal chemistry. The compound and its derivatives have been studied for their potential applications in peptide chemistry, drug design, and as ligands in pharmacological studies.
Peptide Chemistry : The 2-(diphenylphosphino)ethyl group (DPPE) has been described as a new carboxyl-protecting group in peptide chemistry, highlighting the utility of related compounds in facilitating peptide synthesis under standard conditions. This approach allows for the easy introduction and deprotection of amino acids or peptides, offering a versatile tool for peptide chemists (Chantreux et al., 1984).
Gastric Antisecretory Agents : Derivatives of ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate, specifically 4-(diphenylmethyl)-1-[(imino)methyl]piperidines, have been identified as potent gastric antisecretory agents in rats, with potential applications in treating peptic ulcer disease. This research underscores the compound's role in the development of nonanticholinergic gastric antisecretory drugs (Scott et al., 1983).
Aminolysis Reactions : Studies on aminolysis reactions of X-substituted phenyl diphenylphosphinates with primary amines, including ethylamine, have provided insights into the reaction mechanisms and the influence of amine nature on reactivity and transition-state structure. This research contributes to a deeper understanding of chemical reactions involving diphenylmethyl)amino derivatives (Um et al., 2009).
Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This demonstrates the compound's utility in organic synthesis and the creation of complex chemical structures (Zhu et al., 2003).
Synthesis of Organic Ligands : The reaction of ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid has led to the synthesis of novel organic ligands with antimicrobial activities. This highlights the compound's role in the development of new materials with potential therapeutic applications (Patel, 2020).
properties
IUPAC Name |
ethyl 4-(benzhydrylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-21(24)23-15-13-19(14-16-23)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20,22H,2,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDCJYUBRVTWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(Diphenylmethyl)amino]-1-piperidinecarboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-bromo-2-chlorophenyl)amino]methylene}cyclohexanone](/img/structure/B4583800.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B4583806.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)

![methyl 4-({[2-(2-furyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4583825.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4583831.png)

![5-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4583834.png)
![2,2,2-trifluoro-1-{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4583846.png)
![N-(3-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-3-methylbenzamide](/img/structure/B4583871.png)
![1-(3,4,5-trimethoxyphenyl)-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B4583877.png)
![3-({4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4583885.png)